molecular formula C16H17N3 B11186646 4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline

4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline

Cat. No.: B11186646
M. Wt: 251.33 g/mol
InChI Key: UIDZOGWOSWZXKD-UHFFFAOYSA-N
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Description

4-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE typically involves the reaction of 4-methylaniline with 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE include:

  • 1-METHYL-1H-BENZIMIDAZOLE
  • 4-METHYL-1H-BENZIMIDAZOLE
  • 1-METHYL-2-BENZIMIDAZOLYL METHANOL

Uniqueness

What sets 4-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE apart from these similar compounds is its unique structure, which combines the benzimidazole core with a methyl-substituted aniline group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

4-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C16H17N3/c1-12-7-9-13(10-8-12)17-11-16-18-14-5-3-4-6-15(14)19(16)2/h3-10,17H,11H2,1-2H3

InChI Key

UIDZOGWOSWZXKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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